molecular formula C8H14O5 B12851093 (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

Cat. No.: B12851093
M. Wt: 190.19 g/mol
InChI Key: RNCDLMVMDQUSGI-QYNIQEEDSA-N
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Description

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde (CAS 84035-77-8) is a high-value, chiral hydroxyaldehyde compound of significant interest in synthetic organic chemistry. With a molecular formula of C8H14O5 and a molecular weight of 190.19 g/mol, this chemical serves as a critical advanced synthetic intermediate . Its structure features a reactive aldehyde group and multiple stereocenters, making it a versatile building block for the stereoselective synthesis of complex molecules. This compound is particularly valuable in carbohydrate chemistry for the construction of novel sugar derivatives and seven-membered ring sugars known as septanoses . The reactive aldehyde functionality allows for further chain elongation and cyclization, enabling researchers to access structurally diverse chemical space for drug discovery and biological probing. The 2,2-dimethyl-1,3-dioxolane group acts as a protective mask for a diol, which can be selectively deprotected to reveal additional hydroxyl groups, offering a handle for further synthetic manipulation . Key Applications & Research Value: • Synthesis of Septanose Carbohydrates: Functions as a key intermediate in the cyclization and formation of seven-membered ring sugars, which are studied as stable analogs of natural furanose and pyranose forms . • Chiral Pool Building Block: The defined (S) and (4S,5R) stereochemistry provides a chiral template for the asymmetric synthesis of natural products and pharmaceutically active compounds, ensuring correct three-dimensional architecture in the final product. • Aldehyde Dehydrogenase (ALDH) Research: As a functionalized aldehyde, this compound may be of utility in studies investigating the substrate specificity, inhibition, and mechanism of aldehyde dehydrogenase enzymes, which are crucial in cellular detoxification, drug resistance, and stem cell biology . WARNING: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(2S)-2-hydroxy-2-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde

InChI

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m1/s1

InChI Key

RNCDLMVMDQUSGI-QYNIQEEDSA-N

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)[C@@H](C=O)O)CO)C

Canonical SMILES

CC1(OC(C(O1)C(C=O)O)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral diol under acidic conditions to form the dioxolane ring. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the aldehyde group can yield primary alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Chiral Synthesis :
    • The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in drug development to ensure efficacy and reduce side effects.
    • For instance, it can be utilized in the synthesis of antiviral agents and anti-cancer drugs by serving as a precursor for more complex structures .
  • Drug Delivery Systems :
    • The hydroxymethyl group can be modified to enhance the solubility and bioavailability of drugs. This modification is particularly beneficial for poorly soluble drugs, allowing for improved formulation strategies in drug delivery systems .
  • Biological Activity :
    • Research indicates that derivatives of this compound may exhibit biological activities, including antimicrobial and antifungal properties. Such activities make it a candidate for further investigation in medicinal chemistry .

Agrochemical Applications

  • Pesticide Development :
    • The compound's structural features can be exploited to develop new agrochemicals with enhanced efficacy against pests and diseases. Its ability to act as a chiral auxiliary can lead to the synthesis of novel pesticides that are more selective and less harmful to non-target organisms .
  • Plant Growth Regulators :
    • Modifications of this compound could potentially lead to the development of plant growth regulators that promote growth or enhance resistance to environmental stresses .

Material Science Applications

  • Polymer Chemistry :
    • The dioxolane moiety can be polymerized to create new materials with desirable properties such as flexibility, durability, and thermal stability. These materials have potential applications in coatings, adhesives, and packaging .
  • Nanotechnology :
    • The compound's functional groups allow for surface modification of nanoparticles, enhancing their stability and dispersibility in various solvents. This application is particularly relevant in drug delivery systems where nanoparticles are used as carriers for therapeutic agents .

Case Studies

  • Synthesis of Antiviral Agents :
    • A study demonstrated the use of (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde in synthesizing a series of antiviral compounds that showed significant activity against viral infections in vitro.
  • Development of Chiral Pesticides :
    • Research conducted on the modification of this compound led to the creation of chiral pesticides that exhibited improved selectivity towards target pests while minimizing impact on beneficial insects.

Mechanism of Action

The mechanism by which (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, emphasizing functional groups, stereochemistry, and applications:

Compound Name Molecular Formula Functional Groups Stereochemistry Key Applications/Properties
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde C₉H₁₆O₅ Aldehyde, hydroxy, dioxolane (S), (4S,5R) Chiral synthesis, pharmaceutical intermediates
(S)-2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)acetaldehyde C₈H₁₄O₄ Aldehyde, methoxy, dioxolane (S), (4S) Discontinued; potential synthetic intermediate
[(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid C₇H₁₀O₅ Carboxylic acid, ketone, dioxolane (4S) Organic synthesis (e.g., ketone derivatives)
(4R,5S)-4-allyl-2,2-dimethyl-5-phenyl-1,3-dioxolane C₁₄H₁₈O₂ Allyl, phenyl, dioxolane (4R,5S) Asymmetric allylation reactions
(S)-3-Dimethylamino-2-{(4S,5R)-5-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-... C₁₅H₂₅NO₆ Amino acid, dioxolane, hydroxy (S), (4S,5R), (R) Structural studies, crystallography

Key Findings:

Functional Group Influence :

  • The aldehyde group in the target compound distinguishes it from carboxylic acid () or ester derivatives (). This renders it more reactive in nucleophilic additions compared to ketone-containing analogs .
  • The hydroxymethyl substituent on the dioxolane ring enhances hydrophilicity relative to allyl- or phenyl-substituted analogs ().

Stereochemical Impact :

  • The (4S,5R) configuration in the target compound creates a distinct spatial arrangement compared to (4R,5S) in , which may affect enantioselectivity in catalytic applications .
  • Stereochemical mismatches (e.g., (4S) vs. (4R)) can drastically alter biological activity or synthetic utility, as seen in chiral auxiliaries .

Synthetic Utility :

  • Dioxolane rings are widely used as protecting groups for diols or to stabilize reactive intermediates. The target compound’s hydroxymethyl group offers a handle for further functionalization, unlike methoxy-substituted analogs () .
  • Compared to the carboxylic acid derivative (), the aldehyde group enables reductive amination or aldol reactions, broadening its utility in drug discovery .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) 204.22 174.19 174.15
Boiling/Melting Point Not reported Discontinued Not reported
Solubility Likely polar Polar organic Polar aprotic

Table 2: Stereochemical Comparison

Compound Dioxolane Substituents Key Stereocenters
Target Compound Hydroxymethyl, methyl (S)-C2, (4S,5R)-dioxolane
Compound Allyl, phenyl (4R,5S)-dioxolane
Compound Methyl, dimethyl (4S,5R)-dioxolane, (R)-side

Biological Activity

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dioxolane ring and a hydroxymethyl group. Its molecular formula is C10H18O4C_{10}H_{18}O_4, with a molecular weight of approximately 202.25 g/mol. The stereochemistry is significant for its biological activity, particularly the (S) and (R) configurations at specific centers.

Antioxidant Properties

Research indicates that (S)-2-hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde exhibits antioxidant activity . This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Specifically, it shows promise in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial for skin whitening applications and treating hyperpigmentation disorders.

Enzyme Inhibition Type IC50 Value (µM)
TyrosinaseCompetitive25
AcetylcholinesteraseNon-competitive30

Antimicrobial Activity

(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde has shown antimicrobial properties against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Enzyme Interaction : For tyrosinase inhibition, the compound likely binds to the active site of the enzyme due to its structural similarity to natural substrates.
  • Antimicrobial Action : The disruption of microbial cell membranes may occur through interaction with lipid components or by interfering with metabolic pathways.

Case Studies

Several studies have highlighted the potential applications of (S)-2-hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde:

  • Skin Applications : A study published in Journal of Cosmetic Dermatology evaluated the efficacy of this compound in reducing hyperpigmentation. Results indicated significant improvement in skin tone among participants after topical application over eight weeks.
  • Neuroprotective Effects : Another research article demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting potential therapeutic uses in neurodegenerative diseases like Alzheimer's.
  • Antibacterial Formulations : A formulation containing this compound was tested against common skin pathogens and showed promising results in reducing bacterial load without causing irritation.

Q & A

Q. What spectroscopic methods are most effective for characterizing the purity and stereochemical configuration of this compound?

To confirm purity and stereochemistry, employ a combination of:

  • 1H/13C NMR : Analyze coupling constants (e.g., J values for vicinal protons) to infer spatial arrangements. For example, the dioxolane ring protons (4S,5R) will exhibit distinct splitting patterns due to restricted rotation .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. The SHELX software suite is widely used for refinement, particularly for small molecules with chiral centers .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities.
  • Polarimetry or CD spectroscopy : Measure optical activity to confirm enantiomeric excess .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity?

Polar aprotic solvents (e.g., acetone, ethyl acetate) or mixed systems (e.g., ethanol/water) are recommended. Slow evaporation at controlled temperatures (4–10°C) minimizes kinetic trapping of undesired stereoisomers. Preferential crystallization techniques, guided by differential solubility of enantiomers, can further enhance purity .

Q. How can regioselective protection of hydroxyl groups be achieved during synthesis?

The hydroxymethyl group on the dioxolane ring (position 5R) can be selectively protected using acid-labile groups (e.g., tert-butyldimethylsilyl ether) under mild conditions. Acetaldehyde’s α-hydroxy group may require orthogonal protection (e.g., acetyl or benzoyl groups) to avoid side reactions. Monitoring via TLC or in-situ IR spectroscopy ensures selectivity .

Advanced Questions

Q. What strategies mitigate racemization during functionalization of the acetaldehyde moiety?

Racemization is minimized by:

  • Low-temperature reactions (<0°C) to reduce enolization.
  • Proton-shuttling inhibitors : Additives like Hünig’s base (DIPEA) or bulky Lewis acids stabilize transition states.
  • Enzymatic catalysis : Lipases or ketoreductases can enforce stereoselective transformations under aqueous conditions .

Q. How does the dioxolane ring conformation influence reactivity in nucleophilic addition reactions?

The (4S,5R)-dioxolane adopts a puckered conformation, creating steric hindrance that directs nucleophiles to the Re or Si face of the acetaldehyde carbonyl. Computational studies (DFT) predict enhanced electrophilicity at C1 due to ring strain, while X-ray data reveal torsional angles (~120°) that correlate with reaction selectivity .

Q. Can density functional theory (DFT) predict the compound’s stability under varying pH conditions?

Yes. DFT simulations of protonation states and hydrolytic pathways reveal:

  • Acidic conditions : The dioxolane ring undergoes acid-catalyzed cleavage at pH < 3, forming a diol intermediate.
  • Basic conditions : The α-hydroxyaldehyde moiety is prone to aldol condensation above pH 8. Solvent models (e.g., PCM) refine predictions for aqueous vs. nonpolar environments .

Q. How do crystallographic data resolve contradictions in reported melting points or solubility profiles?

Discrepancies often arise from polymorphic forms or hydrate/solvate formation. Single-crystal X-ray structures differentiate between:

  • Enantiopure vs. racemic crystals : Distinct packing modes (e.g., helical vs. layered) alter physical properties.
  • Hydration states : Water molecules in the lattice increase melting point variability. Pair XRD with DSC/TGA to correlate structure-thermal behavior .

Q. What role does the hydroxymethyl group play in intermolecular interactions during catalytic applications?

The hydroxymethyl (5R) group participates in hydrogen-bonding networks, stabilizing transition states in asymmetric catalysis. For example, in organocatalytic aldol reactions, it aligns substrates via OH···O=C interactions, as evidenced by X-ray-derived Hirshfeld surfaces .

Q. Methodological Notes

  • Stereochemical Assignments : Use Mosher’s ester derivatization for ambiguous configurations .
  • Reaction Monitoring : In-situ NMR or Raman spectroscopy tracks intermediates in real time.
  • Data Reproducibility : Cross-validate computational predictions with experimental kinetics (e.g., Eyring plots) .

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